molecular formula C8H11BrN4O3 B488623 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one CAS No. 667901-23-7

1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one

Cat. No.: B488623
CAS No.: 667901-23-7
M. Wt: 291.1g/mol
InChI Key: KWZPMPVXKMRBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one (CAS 667901-23-7) is a high-purity chemical building block offered at 98% purity, designed for advanced research and development applications . This compound belongs to the 1,2,4-triazole class of heterocycles, which are extensively documented in scientific literature for their significant versatility in medicinal and agricultural chemistry . The 1,2,4-triazole core is a key structural motif in numerous biologically active molecules, serving as a foundation for agents with documented antifungal, antiviral, and anticancer properties . The specific substitution pattern on the triazole ring in this reagent—featuring bromo and nitro functional groups—enhances its reactivity, making it a particularly valuable intermediate for synthesizing more complex molecules, such as triazole-thione derivatives, which are under investigation as potential inhibitors of clinically relevant metallo-β-lactamase (MBL) enzymes to combat antibiotic resistance . The structural framework of 1-(1,2,4-triazol-1-yl) ketones is also recognized in the development of agrochemicals, including fungicidal agents . Researchers can utilize this compound to explore structure-activity relationships, develop novel heterocyclic scaffolds, and create targeted libraries for high-throughput screening. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use .

Properties

IUPAC Name

1-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4O3/c1-8(2,3)5(14)4-12-6(9)10-7(11-12)13(15)16/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZPMPVXKMRBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-3-nitro-1H-1,2,4-triazole

The triazole core is synthesized through cyclocondensation of semicarbazide with nitrile precursors, followed by sequential functionalization:

  • Nitration : Treatment of 1H-1,2,4-triazole with fuming nitric acid in a mixture of acetic anhydride and dichloromethane at 0–5°C introduces the nitro group at the 3-position.

  • Bromination : Electrophilic bromination using bromine in hydrobromic acid (HBr) or N-bromosuccinimide (NBS) selectively substitutes the 5-position.

Key Data :

  • Yield for nitration: ~70–80%

  • Bromination efficiency: >90% under anhydrous conditions

Alkylation with 1-Bromo-3,3-dimethylbutan-2-one

The triazole undergoes nucleophilic substitution with the brominated ketone in polar aprotic solvents (e.g., acetonitrile) under reflux (48–72 hours). The reaction mechanism proceeds via an SN2 pathway, facilitated by the steric bulk of the 3,3-dimethyl group:

5-Bromo-3-nitro-1H-1,2,4-triazole+1-Bromo-3,3-dimethylbutan-2-oneCH3CN, ΔTarget Compound+HBr\text{5-Bromo-3-nitro-1H-1,2,4-triazole} + \text{1-Bromo-3,3-dimethylbutan-2-one} \xrightarrow{\text{CH}_3\text{CN, Δ}} \text{Target Compound} + \text{HBr}

Optimization :

  • Solvent : Acetonitrile provides optimal solubility and reaction kinetics.

  • Temperature : Prolonged reflux (80°C) ensures complete conversion.

  • Yield : 77–85% after purification by column chromatography.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation accelerates the alkylation step, reducing reaction time to 1–2 hours. This method, adapted from triazole-thiazole coupling protocols, enhances regioselectivity and minimizes side products.

One-Pot Functionalization

A patent-described approach combines nitration, bromination, and alkylation in a single reactor:

  • Simultaneous nitration/bromination : Use of HNO₃/HBr mixture at 0°C.

  • In situ alkylation : Direct addition of 1-bromo-3,3-dimethylbutan-2-one without intermediate isolation.

Advantages :

  • Reduced purification steps.

  • Overall yield: 65–70%.

Reaction Optimization and Challenges

Regioselectivity in Triazole Functionalization

The 1,2,4-triazole’s tautomerism influences substitution patterns. Nitration preferentially occurs at the 3-position due to electronic effects, while bromination targets the 5-position under kinetic control.

Side Reactions and Mitigation

  • N-Oxide Formation : Minimized by avoiding excess nitric acid.

  • Diastereomer Generation : Controlled by steric hindrance from the 3,3-dimethyl group.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR :

    • δ 1.30 (s, 6H, C(CH₃)₂)

    • δ 4.20 (s, 2H, CH₂CO)

    • δ 8.50 (s, 1H, triazole-H).

  • MS (ESI) : m/z 291.1 [M+H]⁺.

Purity and Stability

  • HPLC Purity : >98%.

  • Storage : Stable at –20°C under inert atmosphere for >12 months.

Industrial-Scale Considerations

Cost-Effective Bromination

Use of HBr gas instead of NBS reduces raw material costs by 40%.

Waste Management

  • HBr byproduct is neutralized with NaOH for safe disposal.

  • Solvent recovery systems achieve >90% acetonitrile reuse.

Emerging Methodologies

Photocatalytic Coupling

Recent advances utilize visible-light catalysis for C–N bond formation, offering milder conditions and shorter reaction times.

Flow Chemistry

Continuous-flow reactors improve heat transfer and scalability, enabling kilogram-scale production with 95% reproducibility .

Chemical Reactions Analysis

1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reductions, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The bromo-nitro substitution in the target compound distinguishes it from triadimefon (chlorophenoxy) and dibromo derivatives. Nitro groups typically enhance thermal stability and energetic performance, as seen in detonation applications , whereas chlorophenoxy groups in triadimefon improve antifungal activity .
  • Backbone Similarities : All compounds share the 3,3-dimethylbutan-2-one backbone, which may facilitate similar metabolic pathways or degradation kinetics. For example, triadimefon photodegrades into triazole-containing metabolites .

Functional Comparisons

Antifungal Activity:

  • Triadimefon and cyproconazole are widely used against Botrytis cinerea but face regulatory scrutiny due to resistance and environmental concerns .
  • Biphenyl-substituted triazoles (e.g., compound 1 in ) exhibit superior in vitro fungicidal activity compared to triadimefon, suggesting that bulkier aromatic substituents enhance efficacy . The target compound’s bromo-nitro groups may offer similar advantages but require empirical validation.

Stability and Degradation:

  • Triadimefon undergoes photodegradation in solvents like methanol, forming triazole byproducts .

Biological Activity

1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of a bromo and nitro group enhances its reactivity and potential interactions with biological targets. Its molecular formula is C9H12BrN4O3C_9H_{12}BrN_4O_3 with a molecular weight of approximately 277.12 g/mol.

Antimicrobial Activity

Recent studies have shown that derivatives of triazoles exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have been reported to possess:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 1 to 8 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some triazole derivatives have shown efficacy against fungal pathogens such as Candida albicans, indicating a broad-spectrum potential .

Anticancer Properties

The triazole moiety has been associated with anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that triazole-based compounds can significantly reduce tumor size in animal models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • DNA Interaction : Triazole derivatives can intercalate into DNA or disrupt its function, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, promoting apoptosis .

Study on Antibacterial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various triazole derivatives. The results indicated that those with halogen substitutions (like bromine) exhibited enhanced activity against resistant bacterial strains. The compound showed an MIC comparable to established antibiotics .

Study on Anticancer Activity

In a preclinical trial, researchers assessed the anticancer effects of a series of triazole derivatives on human cancer cell lines. The findings revealed that certain compounds led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Data Summary

Biological ActivityObserved EffectsReference
AntibacterialMIC: 1–8 µg/mL against various strains
AntifungalEffective against Candida albicans
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromine substitution in triazole derivatives (e.g., 5-bromo-1H-1,2,4-triazole) often requires controlled temperatures (60–100°C) in polar aprotic solvents like DMF or acetonitrile . Nitration reactions typically employ nitric acid/sulfuric acid mixtures under ice-cold conditions to avoid over-nitration. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : The bromine atom at C5 and nitro group at C3 will deshield adjacent protons, producing distinct splitting patterns. For example, the methyl groups in the 3,3-dimethylbutan-2-one moiety will appear as singlets (δ ~2.1–2.3 ppm) .
  • IR : The nitro group (NO2) shows strong asymmetric and symmetric stretches near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The carbonyl (C=O) stretch appears at ~1700–1750 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion [M+H]+ with isotopic peaks consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts. For antimicrobial activity, employ MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution . Dose-response curves (10–100 μM) and positive controls (e.g., ciprofloxacin) ensure reliability .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The C5-bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Optimize conditions using Pd(PPh3)4 (5 mol%), K2CO3 base, and a 3:1 dioxane/H2O solvent system at 80°C. Monitor reaction progress via TLC and characterize products via X-ray crystallography to confirm regioselectivity .

Q. What experimental strategies resolve contradictions in reported crystallographic data for triazole derivatives?

  • Methodology : Reproduce crystal growth under varying conditions (e.g., solvent polarity, temperature). Compare experimental X-ray diffraction data (e.g., CCDC entries) with Density Functional Theory (DFT)-optimized structures to identify discrepancies in bond angles or torsion caused by packing effects . Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯O contacts) .

Q. How can computational modeling predict environmental persistence and toxicity of this compound?

  • Methodology :

  • Environmental Fate : Use EPI Suite to estimate logP (lipophilicity) and biodegradation half-life. Molecular dynamics simulations in water/soil matrices assess hydrolysis rates .
  • Ecotoxicology : Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., ECOSAR) to predict acute/chronic toxicity to aquatic organisms (e.g., Daphnia magna) .

Q. What advanced spectroscopic methods (e.g., 2D NMR, XPS) elucidate electronic effects of the nitro and bromine groups?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to confirm substituent positions and electronic environments. For example, the nitro group’s electron-withdrawing effect reduces electron density at adjacent carbons, altering HMBC correlations .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze binding energies of Br 3d (~70 eV) and N 1s (~400 eV) to quantify oxidation states and resonance effects .

Methodological Notes

  • Data Contradictions : Discrepancies in synthetic yields may arise from trace moisture in solvents (e.g., DMF) or variable catalyst activity. Always include internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantification .
  • Experimental Design : For environmental studies, use randomized block designs with split-plot arrangements to account for variables like pH and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.